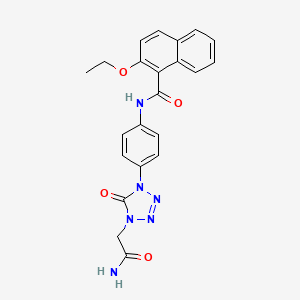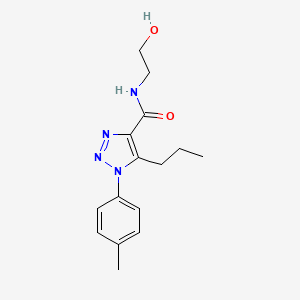
N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H20N4O2 and its molecular weight is 288.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Structure
Research into triazole derivatives, such as "N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide," often focuses on their synthesis and potential for forming complex molecular structures. For example, the work by Shen et al. (2013) on the synthesis of (S)-1-aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides highlights the chemical versatility of triazole compounds. These molecules were characterized by various spectroscopic methods, showing the importance of triazole derivatives in the exploration of new chemical entities (Shen et al., 2013).
Potential Biological Activities
Triazole derivatives are also studied for their potential biological activities. Albert and Taguchi's research on 4-amino-1,2,3-triazoles and their derivatives indicates the diverse pharmacological properties that can be explored within this class of compounds. Such studies contribute to the understanding of how triazole derivatives might interact with biological systems, potentially leading to the development of new therapeutic agents (Albert & Taguchi, 1973).
Antimicrobial Activities
Another significant area of research involves evaluating the antimicrobial properties of triazole derivatives. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and assessed their antimicrobial activities. Such studies demonstrate the potential of triazole compounds in contributing to the development of new antimicrobial agents, which is crucial in the fight against drug-resistant bacterial and fungal infections (Bektaş et al., 2007).
Synthesis of Anticancer Nucleosides
Lei et al. (2014) focused on synthesizing anticancer nucleosides based on 1,2,4-triazole nucleosides, demonstrating the potential therapeutic applications of triazole derivatives in oncology. These compounds were synthesized with high yields and their structures confirmed by X-ray diffraction, highlighting the role of triazole derivatives in developing novel anticancer drugs (Lei et al., 2014).
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-3-4-13-14(15(21)16-9-10-20)17-18-19(13)12-7-5-11(2)6-8-12/h5-8,20H,3-4,9-10H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIYVLCZXPDIJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2582661.png)
![Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2582664.png)
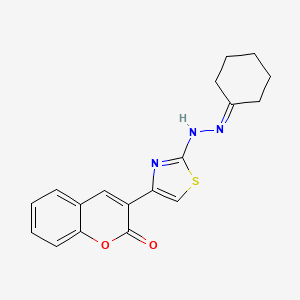
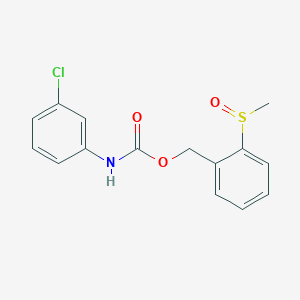
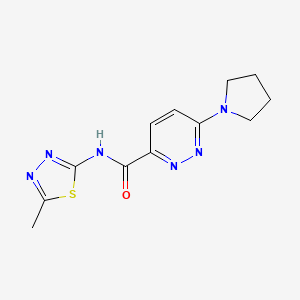

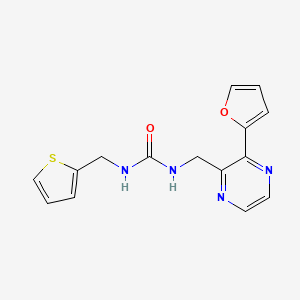
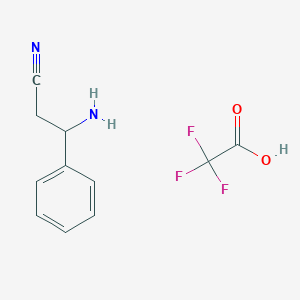
![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-ethylpyrimidine](/img/structure/B2582676.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide](/img/structure/B2582677.png)
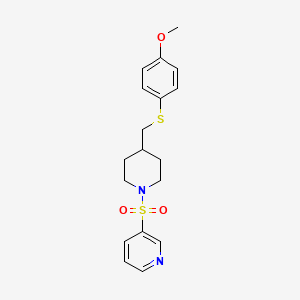
![[2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B2582680.png)

